molecular formula C27H29NO11.ClH<br>C27H30ClNO11 B10754435 Doxorubicin Hydrochloride CAS No. 41962-29-2

Doxorubicin Hydrochloride

Cat. No.: B10754435
CAS No.: 41962-29-2
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-RUELKSSGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Doxorubicin Hydrochloride is synthesized from the bacterium Streptomyces peucetius . The synthesis involves several steps, including the fermentation of the bacterium to produce the aglycone doxorubicinone, which is then glycosylated to form Doxorubicin .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale fermentation processes. The bacterium Streptomyces peucetius is cultured in bioreactors under controlled conditions to maximize yield. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Doxorubicin Hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Doxorubicin, which may have different pharmacological properties .

Mechanism of Action

Doxorubicin Hydrochloride exerts its effects primarily by intercalating into DNA, which disrupts the function of the enzyme topoisomerase II. This enzyme is responsible for cutting and re-ligating DNA strands during replication. By inhibiting this enzyme, Doxorubicin causes DNA strand breaks and prevents the replication of cancer cells . Additionally, Doxorubicin generates reactive oxygen species, which further damage cellular components .

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11.ClH, C27H30ClNO11
Record name ADRIAMYCIN HYDROCHLORIDE
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Related CAS

23214-92-8 (Parent)
Record name Doxorubicin hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID3030636
Record name Doxorubicin hydrochloride
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Molecular Weight

580.0 g/mol
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Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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Solubility

Soluble (NTP, 1992)
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CAS No.

25316-40-9
Record name ADRIAMYCIN HYDROCHLORIDE
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Record name Doxorubicin hydrochloride
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Record name Doxorubicin hydrochloride [USP:JAN]
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Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
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Record name DOXORUBICIN HYDROCHLORIDE
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Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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